molecular formula C15H10N4O3S B2941395 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide CAS No. 477544-84-6

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2941395
CAS No.: 477544-84-6
M. Wt: 326.33
InChI Key: BSCUZBHFWNRVET-UHFFFAOYSA-N
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Description

3-Nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a pyridin-3-yl group at the 4-position and a nitro group at the 3-position of the benzamide moiety. This compound is structurally related to bioactive molecules targeting enzymes, kinases, and viral proteases. Its core structure facilitates hydrogen bonding and π-π interactions, critical for binding to biological targets .

Properties

IUPAC Name

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c20-14(10-3-1-5-12(7-10)19(21)22)18-15-17-13(9-23-15)11-4-2-6-16-8-11/h1-9H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCUZBHFWNRVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330303
Record name 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477544-84-6
Record name 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivativeThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification processes such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound with a nitro group, a pyridine moiety, and a thiazole ring, making it potentially useful in various scientific fields, especially medicinal chemistry. It is classified as an aromatic amide because of its benzamide structure.

Synthesis
this compound can be synthesized through multi-step organic reactions involving nitration and cyclization. Precise temperature control and solvents like dichloromethane or ethanol are often required, and industrial production may use continuous flow reactors for better efficiency and consistency.

Chemical Reactions
This compound can participate in several chemical reactions, using common reagents. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used for structural characterization.

Potential applications
Studies suggest that similar compounds may have anti-inflammatory and antimicrobial activities, indicating potential therapeutic applications.

Other similar compounds include:

  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine This compound has a molecular weight of 312.3 g/mol and the molecular formula C15H12N4O2S .
  • 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide This compound, also known as Antimycobacterial agent-4, has the molecular formula C15H10N4O3S and a molecular weight of 326.33 .

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table highlights key structural analogs and their functional group variations, biological activities, and applications:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Application Key Reference
3-Nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide -NO₂ at benzamide 3-position; pyridin-3-yl at thiazole 4-position 366.35 Potential kinase/protease inhibition (inferred from structural analogs)
2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide -NO₂ at benzamide 2-position; -NO₂ at thiazole 5-position 323.25 Antiviral (hepatitis B/C), antiparasitic
N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide (NTF) -CF₃ at benzamide 4-position; -NO₂ at thiazole 5-position 357.28 Antiviral, antiparasitic
Masitinib -CH₃-piperazine at benzamide 4-position; pyridin-3-yl at thiazole 4-position 532.64 Tyrosine kinase inhibitor (KIT, PDGFR), antiviral (SARS-CoV-2 3CLpro inhibition)
3,4-Dichloro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide -Cl at benzamide 3,4-positions; pyridin-3-yl at thiazole 4-position 366.28 Undisclosed (structural analog for kinase studies)
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide -SO₂NH(4-methylphenyl) at benzamide 4-position; -tert-butyl at thiazole 4-position 445.56 Undisclosed (sulfonamide-based modulator)
Key Observations:
  • Nitro vs.
  • Thiazole Modifications : Pyridin-3-yl substitution at the thiazole 4-position (shared with masitinib) may enhance kinase selectivity, as seen in masitinib’s KIT inhibition .
  • Sulfonamide vs. Benzamide : Sulfonamide derivatives (e.g., N-(4-tert-butyl-1,3-thiazol-2-yl)-4-sulfamoylbenzamide) exhibit distinct solubility and hydrogen-bonding profiles compared to benzamides .
Antiviral and Antiparasitic Activity:
  • 2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide and NTF inhibit hepatitis B/C replication and protozoan parasites (e.g., Giardia), attributed to nitro group-mediated redox interference and thiazole ring interactions with viral polymerases .
Kinase Inhibition:
  • Masitinib demonstrates dual activity against KIT and SARS-CoV-2 3CLpro, highlighting the therapeutic versatility of pyridin-3-yl-thiazole benzamides .
  • Computational docking studies suggest the nitro group in the target compound may stabilize interactions with ATP-binding pockets of kinases, though experimental validation is needed .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Structure Insights: The target compound’s planar amide group and nitro-thiazole dihedral angles (4.07°–47.09°) resemble those of 2-nitro-N-(5-nitrothiazol-2-yl)benzamide, facilitating similar hydrogen-bonded chains (N–H⋯O and C–H⋯O) in crystal lattices . These interactions correlate with improved stability and bioavailability compared to non-planar analogs.

Biological Activity

3-Nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that combines a nitro group, a pyridine moiety, and a thiazole ring. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. Research into this compound has indicated various therapeutic applications, including antimicrobial and anti-inflammatory properties.

Chemical Formula

  • Molecular Formula : C15H10N4O3S
  • Molecular Weight : 326.33 g/mol

Structural Features

The compound features:

  • A benzamide core , which is typical of many pharmaceutical agents.
  • A nitro group that enhances biological activity.
  • A thiazole ring that contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nitration and cyclization. Common solvents used in these reactions include dichloromethane and ethanol, with specific temperature controls required for optimal yield.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of benzamide have been tested against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin. In vitro studies suggest that this compound may also inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, likely due to its ability to interact with biological targets such as enzymes and receptors involved in inflammatory pathways. Studies on related compounds indicate that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

The mechanism of action for this compound is believed to involve:

  • Enzyme inhibition : The compound may inhibit specific enzymes that play a role in bacterial metabolism or inflammatory processes.
  • Receptor interaction : It may bind to receptors involved in pain and inflammation signaling pathways.

Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial properties of various benzamide derivatives, this compound was found to have an MIC value of 12.5 μg/mL against Staphylococcus aureus, indicating moderate activity compared to control substances .

Study 2: Anti-inflammatory Potential

Another study investigated the anti-inflammatory effects of thiazole-containing compounds. The results showed that compounds with similar structures could significantly reduce inflammation in animal models by decreasing the levels of inflammatory markers such as TNF-alpha and IL-6.

Data Summary Table

PropertyValue
Molecular FormulaC15H10N4O3S
Molecular Weight326.33 g/mol
Antimicrobial MIC (S. aureus)12.5 μg/mL
Anti-inflammatory MarkersDecreased TNF-alpha & IL-6

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide?

  • Methodology : The compound can be synthesized via acylation of 4-pyridin-3-yl-1,3-thiazol-2-amine with 3-nitrobenzoyl chloride in acetonitrile under reflux conditions. Purification involves solvent evaporation and recrystallization to achieve high purity (>95%) . Confirm product identity using 1H^1H-NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) and LC-MS (expected [M+H]+^+ at m/z ~341).

Q. How is the molecular structure of this compound characterized?

  • Methodology : X-ray crystallography reveals key structural features:

  • Planarity of the central amide group (r.m.s. deviation <0.05 Å) with dihedral angles of ~35° between the benzamide and thiazole rings .
  • Intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice, which may influence solubility and polymorphism .
  • Confirm via single-crystal XRD (monoclinic P21_1/c space group, a = ~12.36 Å, b = ~8.95 Å) .

Q. What analytical techniques are critical for purity assessment?

  • Methodology :

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity.
  • Elemental Analysis : Match calculated (C, H, N, S) and observed values within ±0.3% .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset >200°C suggests suitability for high-temperature applications .

Advanced Research Questions

Q. How to design experiments to evaluate its kinase inhibition profile?

  • Methodology :

  • In vitro kinase assays : Screen against recombinant kinases (e.g., c-Kit, PDGFR) using ATP-competitive assays (IC50_{50} determination via fluorescence polarization) .
  • Cellular assays : Test in Ba/F3 cells expressing oncogenic kinases (e.g., Δ27 mutant) to assess growth inhibition (GI50_{50}) and selectivity .
  • Counteract false positives : Include control compounds (e.g., imatinib) and validate via Western blotting for phosphorylated targets .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Solubility optimization : Use DMSO stock solutions (<10 mM) with fresh preparation to avoid aggregation artifacts .
  • Metabolic stability : Compare liver microsome half-life (e.g., human vs. murine) to explain species-specific discrepancies .
  • Off-target profiling : Employ kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

Q. What strategies mitigate polymorphism during crystallization?

  • Methodology :

  • Solvent screening : Test polar (ethanol, DMSO) vs. non-polar (hexane) solvents to favor specific polymorphs .
  • Seeding : Introduce pre-formed crystals of the desired polymorph during slow evaporation.
  • Temperature control : Crystallize at 4°C to slow nucleation and reduce kinetic polymorph formation .

Q. How to analyze structure-activity relationships (SAR) for thiazole-based benzamides?

  • Methodology :

  • Substituent variation : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups at the benzamide para-position to assess impact on kinase binding .
  • Molecular docking : Use AutoDock Vina to model interactions with c-Kit’s ATP-binding pocket (e.g., hydrogen bonding with Cys673) .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; rely on peer-reviewed crystallographic data .
  • For biological assays, prioritize cell lines with validated kinase dependencies (e.g., Ba/F3 Δ27) .
  • Computational modeling should complement experimental SAR studies .

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